molecular formula C19H13F2N3O3S2 B2421952 N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-70-3

N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2421952
CAS No.: 1207030-70-3
M. Wt: 433.45
InChI Key: ABOPFTMRWVBHGJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its metabolic stability and its role as a bioisostere for ester and amide functionalities . The molecule's specific architecture, featuring fluorophenyl groups and a sulfonamide linkage, suggests potential for diverse biological activities, making it a valuable compound for probing novel biological pathways. Research into analogous compounds containing the 1,2,4-oxadiazole ring has demonstrated their utility as positive allosteric modulators (PAMs) for neuronal receptors, such as the metabotropic glutamate receptor subtype 5 (mGlu5) . This mechanism is a recognized target for investigating novel therapeutic approaches for central nervous system (CNS) disorders. Furthermore, structurally similar sulfonamide and thiophene derivatives are frequently explored in oncology research for their ability to modulate various enzyme families and protein-protein interactions. This compound is provided For Research Use Only and is intended for use by qualified scientists in fundamental biochemical and cell-based assays, high-throughput screening campaigns, and as a key intermediate in the structure-activity relationship (SAR) optimization of novel lead compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S2/c1-24(15-7-5-13(20)6-8-15)29(25,26)16-9-10-28-17(16)19-22-18(23-27-19)12-3-2-4-14(21)11-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOPFTMRWVBHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides and incorporates a thiophene moiety along with fluorinated phenyl groups and an oxadiazole ring. The structural formula can be represented as:

C17H15F2N3O2S\text{C}_{17}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_2\text{S}

This structure is significant as the presence of fluorine atoms can enhance the lipophilicity and biological activity of the compound.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, in vitro assays have shown that analogs can inhibit the proliferation of various cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HepG21.30Apoptosis induction
MCF70.85G2/M phase arrest
A5491.10Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal strains. The following table summarizes the antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor suppression.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been linked to the compound's ability to promote apoptosis in cancer cells.

Case Studies

A notable study explored the effects of this compound on various cancer models. In vivo experiments demonstrated significant tumor growth inhibition in xenograft models when treated with the compound compared to control groups. The study concluded that the compound's ability to induce apoptosis through ROS generation was pivotal in its antitumor efficacy.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?

The synthesis typically involves multi-step reactions, including coupling of fluorophenyl precursors with oxadiazole and thiophene-sulfonamide backbones. Key steps may include:

  • Palladium-catalyzed cross-coupling for constructing the oxadiazole-thiophene core.
  • Sulfonamide formation via nucleophilic substitution between thiophene-sulfonyl chloride and methylated 4-fluorophenylamine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like dehalogenated intermediates . Purification often employs column chromatography or recrystallization .

Q. How is the compound structurally characterized in academic research?

Analytical workflows combine:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent connectivity and regiochemistry of fluorophenyl/oxadiazole groups.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs with fluorophenyl and oxadiazole motifs exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC 2–8 µg/mL) via sulfonamide-mediated folate pathway disruption.
  • Kinase inhibition : Selectivity for tyrosine kinases due to oxadiazole-thiophene π-stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include:

  • Dose-response normalization : Compare IC50_{50} values across standardized assays (e.g., MTT for cytotoxicity).
  • Structure-Activity Relationship (SAR) studies : Systematically modify fluorophenyl substituents to isolate electronic vs. steric effects .
  • Analytical validation : Ensure compound stability in assay buffers via LC-MS monitoring .

Q. What methodologies are used to assess the compound’s metabolic stability in drug discovery?

Advanced protocols involve:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates .
  • Isotopic labeling : 18^{18}F or 13^{13}C tags track metabolic pathways in real-time .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Computational and experimental approaches include:

  • Molecular docking : Predict binding to ATP pockets of kinases (e.g., EGFR) using the oxadiazole ring as a hinge-binder.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) to recombinant proteins.
  • Mutagenesis studies : Validate target engagement by assessing resistance mutations in enzymatic assays .

Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity and bioactivity?

The electron-withdrawing fluorine alters:

  • Oxadiazole ring stability : Enhances resistance to hydrolysis in physiological pH.
  • Target binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in potency .

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